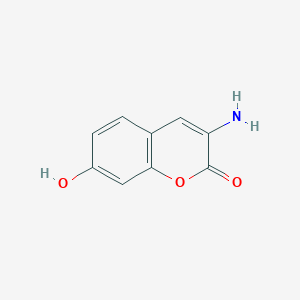

3-Amino-7-hydroxy-2H-chromen-2-one

Overview

Description

3-Amino-7-hydroxy-2H-chromen-2-one is an organic compound belonging to the class of coumarins It is characterized by the presence of an amino group at the third position and a hydroxyl group at the seventh position on the chromen-2-one ring

Mechanism of Action

Target of Action

The primary target of 3-Amino-7-hydroxy-2H-chromen-2-one is the enzyme tyrosinase . Tyrosinase plays a crucial role in the production of melanin, a pigment responsible for color in the skin, hair, and eyes .

Mode of Action

this compound acts as a tyrosinase inhibitor . It interacts with tyrosinase, inhibiting its activity, which leads to a decreased production of melanin .

Biochemical Pathways

The inhibition of tyrosinase disrupts the melanogenesis pathway, which is responsible for the production of melanin . This disruption can lead to a decrease in melanin production, affecting the pigmentation in the skin, hair, and eyes .

Pharmacokinetics

Factors such as its molecular weight (177.16 g/mol ), solubility, and stability would influence these properties .

Result of Action

The result of the action of this compound is a decrease in melanin production due to the inhibition of tyrosinase . This can lead to changes in pigmentation in the skin, hair, and eyes .

Biochemical Analysis

Biochemical Properties

It has been identified as a tyrosinase inhibitor . Tyrosinase is an enzyme that plays a crucial role in the production of melanin, a pigment responsible for color in the skin, hair, and eyes . By inhibiting tyrosinase, 3-Amino-7-hydroxy-2H-chromen-2-one could potentially decrease the production of melanin .

Cellular Effects

Given its role as a tyrosinase inhibitor, it may influence cell function by altering melanin production . Changes in melanin production can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As a tyrosinase inhibitor, it likely binds to the active site of the enzyme, preventing it from catalyzing the oxidation of certain substrates . This could lead to changes in gene expression and cellular metabolism .

Metabolic Pathways

Given its role as a tyrosinase inhibitor, it may interact with enzymes or cofactors involved in the production of melanin .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-7-hydroxy-2H-chromen-2-one can be synthesized through several methodsThe reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

3-Amino-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

3-Amino-7-hydroxy-2H-chromen-2-one has several scientific research applications:

Chemistry: It is used as a fluorescent dye in analytical chemistry for detecting metal ions and other compounds.

Biology: The compound is employed in biological studies to investigate enzyme activities and cellular processes.

Comparison with Similar Compounds

Similar Compounds

- 3-Amino-7-hydroxycoumarin

- 3-Amino-7-hydroxy-2H-1-benzopyran-2-one

- 3-Aminocoumarin

Uniqueness

3-Amino-7-hydroxy-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits unique fluorescence characteristics and enzyme inhibition activities, making it valuable for specific applications in research and industry .

Biological Activity

3-Amino-7-hydroxy-2H-chromen-2-one, also known as a coumarin derivative, has garnered attention for its diverse biological activities, including antimicrobial , anticancer , and antioxidant properties. This article explores the compound's mechanisms of action, case studies, and research findings, supported by data tables that summarize its biological effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 179.16 g/mol. The compound features a chromene scaffold, which is known for its versatile biological profiles.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Anticancer Activity : The compound induces apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins. It has shown effectiveness against various cancer cell lines, including liver (HepG2), colon (Caco-2), and gastric carcinoma (HSC-39) cells .

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens, making it a potential candidate for developing new antimicrobial agents.

- Antioxidant Effects : The presence of hydroxyl groups in the structure contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems .

Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in Table 1 below:

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| HepG2 | 4.90 ± 0.69 | High |

| Caco-2 | 3.50 ± 0.23 | Moderate |

| HSC-39 | 2.70 ± 0.28 | High |

The IC50 values indicate the concentration required to inhibit cell proliferation by 50%, demonstrating the compound's potential as an anticancer agent .

Antimicrobial Activity

In another study, the antimicrobial efficacy of this compound was tested against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results highlight the compound's potential as an antimicrobial agent against resistant bacterial strains.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. Research has shown that substituents on the chromene ring can significantly influence its potency against specific targets:

Properties

IUPAC Name |

3-amino-7-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c10-7-3-5-1-2-6(11)4-8(5)13-9(7)12/h1-4,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFHTIQNYJDJAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30720986 | |

| Record name | 3-Amino-7-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79418-41-0 | |

| Record name | 3-Amino-7-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.